tert-butyl 5-methylpyrazine-2-carboxylate
Overview
Description
tert-butyl 5-methylpyrazine-2-carboxylate: is an organic compound that belongs to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a tert-butyl group and a carboxylate group in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methylpyrazine-2-carboxylate typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 5-methylpyrazine-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: tert-butyl 5-methylpyrazine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological macromolecules. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. It is used in the synthesis of drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
5-Methylpyrazine-2-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic.
t-Butyl pyrazine-2-carboxylate: Lacks the methyl group, affecting its steric and electronic properties.
5-Methylpyrazine-2-carboxamide: Contains an amide group instead of an ester, altering its reactivity and solubility.
Uniqueness: tert-butyl 5-methylpyrazine-2-carboxylate is unique due to the presence of both a tert-butyl group and a methyl group, which influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
tert-butyl 5-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-12-8(6-11-7)9(13)14-10(2,3)4/h5-6H,1-4H3 |
InChI Key |
CTOPBEAKXQZYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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